![molecular formula C9H9NO3 B094914 2-Allyl-4-nitrophenol CAS No. 19182-96-8](/img/structure/B94914.png)
2-Allyl-4-nitrophenol
Overview
Description
2-Allyl-4-nitrophenol is a chemical compound with the molecular formula C9H9NO3 . It is a derivative of nitrophenol where an allyl group is attached to the phenol ring .
Synthesis Analysis
The synthesis of 2-Allyl-4-nitrophenol can be achieved through a series of reactions starting from 2-allylphenol . The first step involves nitration using a sulfonitric mixture (HNO3/H2SO4), which yields 2-allyl-6-nitrophenol and 2-allyl-4-nitrophenol . The 2-allyl-6-nitrophenol is then selectively brominated using N-bromosuccinimide (NBS) to yield 2-allyl-4-bromo-6-nitrophenol .Molecular Structure Analysis
The molecular structure of 2-Allyl-4-nitrophenol consists of a benzene ring bearing a nitro group (NO2), a hydroxyl group (OH), and an allyl group (C3H5) . The exact mass of the molecule is 179.058243 Da .Chemical Reactions Analysis
The chemical reactions involving 2-Allyl-4-nitrophenol include nitration, selective bromination, allylation, and reduction of the nitro group . In one study, 2-allyl-4-nitrophenol was used as a starting material to produce 3-allyl-2-(allyloxy)-5-bromoaniline . The nitro group in 4-nitrophenol can also be reduced to form 4-aminophenol .Scientific Research Applications
Catalytic Reduction of Nitrophenols
2-Allyl-4-nitrophenol can be used in the catalytic reduction of nitrophenols . Heterogeneous nanocomposite catalysts with rhenium nanostructures have been used for the reduction of 4-nitrophenol . The efficiency of the catalytic reaction was estimated based on the acquired UV–Vis spectra .
Production of Fine Chemical Products
Due to the unique properties of the –NO2 group, nitroaromatic compounds (NARs) serve as key building blocks for the manufacturing of fine chemical products . Large quantities of NARs are detected on a daily basis in the exhaust of diesel engines .
Environmental and Health Hazards
NARs significantly contribute to the risk of lung, bladder, and pancreas cancers, and in case of children also urinary track and neurological-related cancers . The most popular method for neutralizing NARs is the direct reduction of –NO2 to –NH2 groups .
Manufacturing of Aromatic Amines
Aromatic amines (AMMs) are crucial for the manufacturing of large-scale pharmaceuticals . The reduction requires a catalyst, and as such the application of metallic nanostructures (NSs) as catalysts is particularly important .
Use of Silver Nanoparticles
Silver nanoparticles effectively catalyze the reduction of 4-nitrophenol to 4-aminophenol with sodium borohydride . With poly(acrylic acid) as stabilizer, the catalytic activity of 436 24 L g−1 s−1 is the highest reported in the literature for silver nanoparticles .
Antibacterial Properties
Research on nanosized silver is an increasingly important area in nanoscience with applications ranging from catalysis to medicine . Silver is widespread in consumer products in form of silver nanoparticles due to its antibacterial properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-nitro-2-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2,4-6,11H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLDTPXQBNNIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293131 | |
Record name | 2-allyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-4-nitrophenol | |
CAS RN |
19182-96-8 | |
Record name | NSC87350 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-allyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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